
(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Triazoles are commonly used in medicinal chemistry due to their ability to interact with various biological targets. The IUPAC name for the compound is This compound , and it can be represented by the following molecular formula:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, while the sulfonamide group may enhance its binding affinity to biological targets. This dual mechanism allows for a broad spectrum of activity against various pathogens and cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) with IC50 values ranging from 1.95 µM to 5.00 µM .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound 9g | MCF-7 | 2.00 ± 0.03 |
Compound 9k | MCF-7 | 5.00 ± 0.01 |
Pemetrexed | MCF-7 | 7.26 |
Doxorubicin | MCF-7 | 0.64 |
Antimicrobial Activity
Triazole derivatives also exhibit significant antimicrobial properties. Research indicates that compounds containing the triazole ring can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 10 µg/mL |
Compound B | S. aureus | 12 µg/mL |
Case Studies
In a notable study published in Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their biological activities against various cancer cell lines. The study found that certain compounds exhibited superior antiproliferative effects compared to standard chemotherapy agents . Another study focused on the molecular docking of these compounds with human estrogen receptor alpha (hER), revealing strong binding interactions that correlate with their anticancer efficacy .
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound has shown effectiveness against various pathogens, including:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.21 μM |
Staphylococcus aureus | 0.15 μM |
Pseudomonas aeruginosa | 0.25 μM |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide have demonstrated significant cytotoxicity against lung cancer cell lines (A549), with IC50 values ranging from 0.97 to 34.46 μM. The mechanism of action often involves:
- Induction of apoptosis
- Cell cycle arrest at the G2/M phase
- Inhibition of topoisomerase II activity
Case Studies
Case Study 1: Anticancer Efficacy
In a laboratory study evaluating various triazole derivatives for anticancer activity, this compound was tested against A549 lung cancer cells. Results indicated that it significantly reduced cell viability through apoptosis induction.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity against clinical strains of bacteria and fungi. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition in various assays.
Research Findings Summary
The following table summarizes key biological activities reported for this compound and related compounds:
特性
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-13(2)15(12-19-16-9-10-17-19)18-22(20,21)11-8-14-6-4-3-5-7-14/h3-11,13,15,18H,12H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKQDZLLSILVSA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。